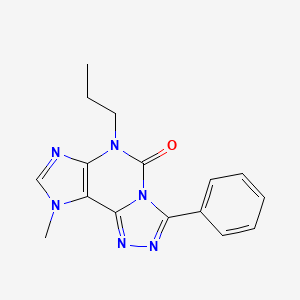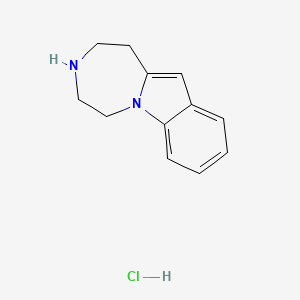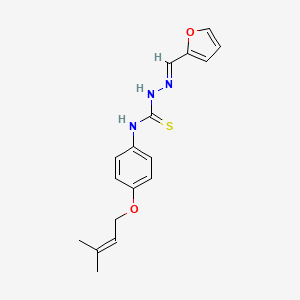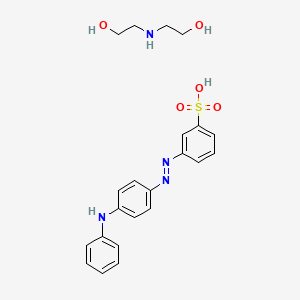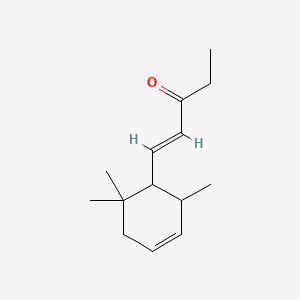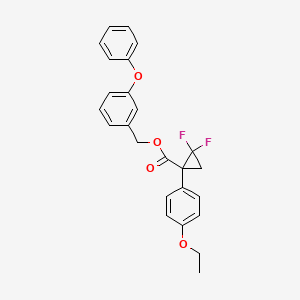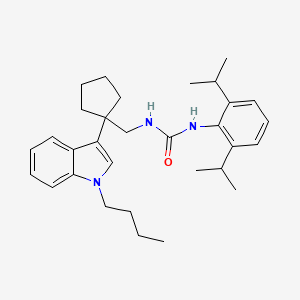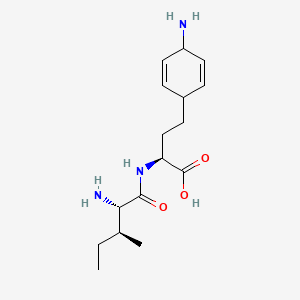
(E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine is a synthetic xanthine derivative. Xanthine derivatives are known for their diverse biological activities, including acting as adenosine receptor antagonists. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Alkylation: The xanthine core is alkylated at the 1 and 3 positions using propyl halides under basic conditions.
Styryl Substitution: The 8-position of the xanthine ring is substituted with a 2,3,4-trimethoxystyryl group through a Heck reaction, which involves palladium-catalyzed coupling of the xanthine derivative with a suitable styrene derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The styryl double bond can be reduced to form the corresponding ethyl derivative.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various alkyl or aryl-substituted xanthine derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a tool to study adenosine receptor function.
Medicine: Potential therapeutic agent for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine likely involves:
Adenosine Receptor Antagonism: Blocking the action of adenosine at its receptors, which can lead to increased neurotransmitter release and bronchodilation.
Molecular Targets: Adenosine receptors (A1, A2A, A2B, A3).
Pathways Involved: Modulation of cyclic AMP (cAMP) levels, leading to various downstream effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant properties.
Theophylline: Used in the treatment of respiratory diseases.
Pentoxifylline: Used to improve blood flow in patients with circulation problems.
Uniqueness
(E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other xanthine derivatives.
Properties
CAS No. |
147700-51-4 |
|---|---|
Molecular Formula |
C22H28N4O5 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1,3-dipropyl-8-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O5/c1-6-12-25-20-17(21(27)26(13-7-2)22(25)28)23-16(24-20)11-9-14-8-10-15(29-3)19(31-5)18(14)30-4/h8-11H,6-7,12-13H2,1-5H3,(H,23,24)/b11-9+ |
InChI Key |
SDFYKDYAVQRSCN-PKNBQFBNSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)OC |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


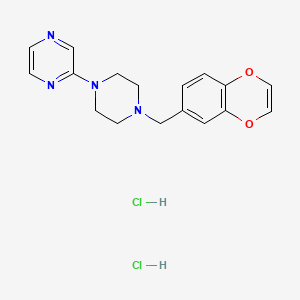
![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
